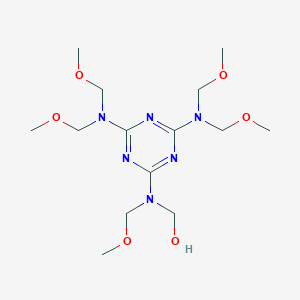

((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol

Übersicht

Beschreibung

NCX-1000 is a nitric oxide-releasing derivative of ursodeoxycholic acid. It has been studied for its potential therapeutic effects, particularly in the treatment of portal hypertension and liver cirrhosis. The compound selectively delivers nitric oxide to the liver, which helps in reducing intrahepatic resistance and ameliorating portal hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: NCX-1000 is synthesized by adding a nitric oxide-releasing moiety to ursodeoxycholic acid. The specific synthetic route involves the esterification of ursodeoxycholic acid with a nitric oxide donor, such as 3-(nitrooxymethyl) phenyl ester .

Industrial Production Methods: The industrial production of NCX-1000 involves large-scale esterification reactions under controlled conditions to ensure the purity and efficacy of the final product. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NCX-1000 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Stickstoffmonoxid-freisetzende Rest kann oxidiert werden, was zur Freisetzung von Stickstoffmonoxid führt.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, was ihre Stickstoffmonoxid-freisetzende Fähigkeit beeinflusst.

Substitution: Die Esterbindung in NCX-1000 kann nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Hydroxid-Ionen können Substitutionsreaktionen fördern.

Wichtigste gebildete Produkte:

Oxidation: Freisetzung von Stickstoffmonoxid und Bildung von oxidierten Derivaten.

Reduktion: Bildung von reduzierten Derivaten mit veränderten Stickstoffmonoxid-freisetzenden Eigenschaften.

Substitution: Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Stickstoffmonoxid-Donor in chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, an denen Stickstoffmonoxid beteiligt ist.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Lebererkrankungen, insbesondere portalem Hochdruck und Leberzirrhose, untersucht. .

5. Wirkmechanismus

NCX-1000 entfaltet seine Wirkung, indem es selektiv Stickstoffmonoxid an die Leber liefert. Das aus NCX-1000 freigesetzte Stickstoffmonoxid erhöht die zyklischen Guanosinmonophosphat (cGMP)-Konzentrationen in der Leber, was zur Entspannung der hepatischen Gefäße und zur Reduzierung des intrahepatischen Widerstands beiträgt. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie portalem Hochdruck, bei denen ein erhöhter intrahepatischer Widerstand ein großes Problem darstellt .

Ähnliche Verbindungen:

Ursodesoxycholsäure: Die Stammverbindung von NCX-1000, die zur Behandlung von Lebererkrankungen verwendet wird, aber keine Stickstoffmonoxid-freisetzende Fähigkeit besitzt.

S-Nitroso-N-Acetylpenicillamin: Ein weiterer Stickstoffmonoxid-Donor, der jedoch nicht leberspezifisch ist.

Isosorbiddinitrat: Ein Stickstoffmonoxid-Donor, der für kardiovaskuläre Erkrankungen verwendet wird, aber nicht speziell auf die Leber ausgerichtet ist.

Einzigartigkeit von NCX-1000: NCX-1000 ist einzigartig, da es Stickstoffmonoxid selektiv an die Leber liefert, was es besonders effektiv bei der Behandlung leberspezifischer Erkrankungen wie portalem Hochdruck macht. Im Gegensatz zu anderen Stickstoffmonoxid-Donoren kombiniert NCX-1000 die therapeutischen Vorteile von Ursodesoxycholsäure mit den vasodilatierenden Wirkungen von Stickstoffmonoxid, wodurch ein doppelter Wirkmechanismus entsteht .

Wirkmechanismus

NCX-1000 exerts its effects by selectively delivering nitric oxide to the liver. The nitric oxide released from NCX-1000 increases cyclic guanosine monophosphate (cGMP) concentrations in the liver, which helps in relaxing the hepatic vasculature and reducing intrahepatic resistance. This mechanism is particularly beneficial in conditions like portal hypertension, where increased intrahepatic resistance is a major concern .

Vergleich Mit ähnlichen Verbindungen

Ursodeoxycholic Acid: The parent compound of NCX-1000, used for treating liver diseases but lacks the nitric oxide-releasing capability.

S-nitroso-N-acetylpenicillamine: Another nitric oxide donor but not liver-specific.

Isosorbide Dinitrate: A nitric oxide donor used for cardiovascular conditions but not specifically targeted to the liver.

Uniqueness of NCX-1000: NCX-1000 is unique due to its selective delivery of nitric oxide to the liver, making it particularly effective in treating liver-specific conditions like portal hypertension. Unlike other nitric oxide donors, NCX-1000 combines the therapeutic benefits of ursodeoxycholic acid with the vasodilatory effects of nitric oxide, providing a dual mechanism of action .

Eigenschaften

IUPAC Name |

[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N6O6/c1-22-7-18(6-21)12-15-13(19(8-23-2)9-24-3)17-14(16-12)20(10-25-4)11-26-5/h21H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQALNNOQTGZTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CO)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N6O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930024 | |

| Record name | [{4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl}(methoxymethyl)amino]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.41 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13822-63-4 | |

| Record name | 1-[[4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13822-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [{4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl}(methoxymethyl)amino]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.